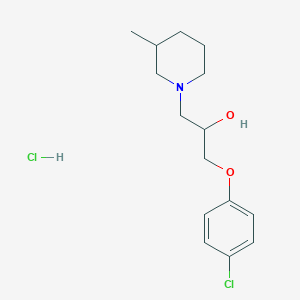
N-(3,4-dimethoxybenzylidene)-3-(methylthio)-4H-1,2,4-triazol-4-amine
説明
N-(3,4-dimethoxybenzylidene)-3-(methylthio)-4H-1,2,4-triazol-4-amine, also known as DMMA, is a compound that has been extensively studied for its potential applications in scientific research. DMMA belongs to the family of 1,2,4-triazole compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-(3,4-dimethoxybenzylidene)-3-(methylthio)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that this compound may act through multiple pathways. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. It has also been suggested that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation. The antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation and oxidative stress in models of neurodegenerative diseases. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
N-(3,4-dimethoxybenzylidene)-3-(methylthio)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. This compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations. It is a relatively toxic compound and requires careful handling. This compound may also have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(3,4-dimethoxybenzylidene)-3-(methylthio)-4H-1,2,4-triazol-4-amine. One area of interest is the development of this compound analogs with improved biological activities and reduced toxicity. Another area of interest is the study of the mechanism of action of this compound, which may lead to the identification of new drug targets. In addition, the application of this compound in drug delivery systems and nanotechnology is also an area of interest. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully explore its potential applications.
科学的研究の応用
N-(3,4-dimethoxybenzylidene)-3-(methylthio)-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, neurodegenerative diseases, and infectious diseases. This compound has been found to exhibit cytotoxic activity against cancer cells, particularly breast cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-17-10-5-4-9(6-11(10)18-2)7-14-16-8-13-15-12(16)19-3/h4-8H,1-3H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNUPNPYJAVUPX-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3889360.png)
![N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B3889369.png)
![7-bromo-4-[3-(4-morpholinyl)propanoyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)


![7-(2-methoxyethyl)-2-[4-(methylthio)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3889385.png)

![2-(2-methylphenyl)-3-[(4-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B3889393.png)



![2-(3,4-dimethoxybenzyl)-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889422.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3889429.png)